molecular formula C10H12N2O B3319685 4-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one CAS No. 1158048-96-4

4-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one

Cat. No. B3319685
CAS RN: 1158048-96-4
M. Wt: 176.21
InChI Key: FLIBAMYYJXENAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as 2-Quinolinone, 4-amino-1-methyl-3,4-dihydro-, and has the molecular formula C10H12N2O. It is a heterocyclic compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 4-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or by interacting with specific receptors in the body. Further studies are needed to elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
4-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one has been shown to possess various biochemical and physiological effects. It has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to possess anti-cancer activity by inducing apoptosis in cancer cells. In addition, it has been reported to possess anti-microbial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one in lab experiments is its versatility. This compound can be easily synthesized using various methods and can be used as a starting material for the synthesis of various biologically active molecules. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one. One potential direction is to further investigate its mechanism of action and its potential as a therapeutic agent for various diseases. Another direction is to explore its use as a starting material for the synthesis of novel biologically active molecules. Additionally, further studies are needed to optimize the synthesis of this compound and improve its solubility in water.

Scientific Research Applications

4-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has been used as a starting material for the synthesis of various biologically active molecules, including alkaloids, amino acids, and peptides.

properties

IUPAC Name

4-amino-1-methyl-3,4-dihydroquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-12-9-5-3-2-4-7(9)8(11)6-10(12)13/h2-5,8H,6,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLIBAMYYJXENAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(C2=CC=CC=C21)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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